8-Bromo-5-fluoroisoquinolin-1(2H)-one 8-Bromo-5-fluoroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944015
InChI: InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13)
SMILES:
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.04 g/mol

8-Bromo-5-fluoroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC15944015

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-fluoroisoquinolin-1(2H)-one -

Specification

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
IUPAC Name 8-bromo-5-fluoro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13)
Standard InChI Key RDAFUFJXABBHFJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1F)C=CNC2=O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic isoquinolinone core with bromine and fluorine atoms occupying specific positions:

  • Bromine at C8: Introduces steric bulk and polarizability, facilitating nucleophilic substitution reactions.

  • Fluorine at C5: Enhances electron-withdrawing effects, stabilizing the aromatic system and modulating intermolecular interactions .

The molecular structure is confirmed by spectroscopic data:

  • SMILES: C1=CC(=C2C(=C1F)C=CNC2=O)Br

  • InChIKey: RDAFUFJXABBHFJ-UHFFFAOYSA-N

  • Molecular Weight: 242.04 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅BrFNO
Molecular Weight242.04 g/mol
IUPAC Name8-bromo-5-fluoro-2H-isoquinolin-1-one
Topological Polar Surface Area33.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Optimization

While detailed synthetic protocols for 8-bromo-5-fluoroisoquinolin-1(2H)-one remain proprietary, analogous isoquinolinones are synthesized via:

  • Friedel-Crafts Acylation: To construct the bicyclic framework.

  • Halogenation: Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Fluorination: Directed ortho-metalation (DoM) followed by fluorinating agents like Selectfluor .

A representative multi-step approach for related compounds yields 35–43% final product, requiring purification via flash chromatography . Challenges include regioselective halogen placement and minimizing dehalogenation side reactions.

Biological Activities and Mechanisms

Enzyme Inhibition

Isoquinolinones exhibit cytochrome P450 (CYP) inhibition, particularly CYP1A2, due to their planar aromatic structure. Fluorine’s electronegativity enhances binding affinity to heme iron, while bromine augments hydrophobic interactions with enzyme pockets.

Table 2: Comparative Bioactivity of Halogenated Isoquinolinones

CompoundCYP1A2 IC₅₀ (μM)Anticancer Activity (GI₅₀, μM)
8-Bromo-5-fluoroisoquinolin-1(2H)-oneData pending12.4 (MCF-7 breast cancer)
4-Bromo-5-fluoroisoquinolin-1(2H)-one0.899.8
5-Bromoisoquinolin-1(2H)-one1.4515.2

Antiproliferative Effects

Preliminary studies indicate growth inhibition (GI₅₀) at low micromolar concentrations against MCF-7 and A549 cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Applications in Drug Development

Lead Optimization

The compound serves as a versatile intermediate for:

  • Kinase Inhibitors: Bromine enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets.

  • Antimicrobial Agents: Fluorine enhances membrane permeability, improving efficacy against Gram-positive pathogens .

Patent Landscape

As of 2025, 14 patents reference 8-bromo-5-fluoroisoquinolin-1(2H)-one, primarily in:

  • Oncology: As a PARP-1 inhibitor (WO2024056789A1).

  • Neurology: For NMDA receptor modulation (US2024178322A1) .

Future Directions

Critical research gaps include:

  • Metabolic Stability: Cytochrome-mediated oxidation pathways.

  • In Vivo Pharmacokinetics: Bioavailability and tissue distribution.

  • Structure-Activity Relationships (SAR): Systematic variation of halogen positions.

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